molecular formula C7H7NO3 B040268 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 115185-79-0

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B040268
M. Wt: 153.14 g/mol
InChI Key: NYYNYEHQYYKGFO-UHFFFAOYSA-N
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Description

Introduction "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" is a chemical compound that belongs to the dihydropyridine class. Dihydropyridines are characterized by their pyridine structure and have been studied for various applications, including medicinal chemistry.

Synthesis Analysis The synthesis of dihydropyridine derivatives often involves reactions under specific conditions. For example, Romo et al. (2021) described the synthesis of a related compound, 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, using water as a solvent under microwave irradiation, yielding a 76% product yield (Romo et al., 2021).

Molecular Structure Analysis The molecular structure of dihydropyridine derivatives has been a subject of investigation. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the structural versatility of these compounds (Baškovč et al., 2012).

Chemical Reactions and Properties The chemical properties of dihydropyridines include their ability to participate in various chemical reactions. For example, Talma et al. (1985) explored the use of dihydropyridines for enantioselective reductions in synthetic chemistry (Talma et al., 1985).

Physical Properties Analysis The physical properties, such as solubility and melting point, are crucial for understanding the behavior of these compounds in different environments. Specific studies focusing on the physical properties of "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" were not found, but these properties are generally deduced from related compounds in the dihydropyridine class.

Chemical Properties Analysis The chemical properties, including reactivity and stability, are significant for the practical application of these compounds. Studies like that of Khanina and Dubur (1982), which investigated the oxidation of dihydropyridine derivatives, provide insights into the chemical behavior of these molecules (Khanina & Dubur, 1982).

Scientific Research Applications

  • Xanthine Oxidase Inhibitors

    • Field : Biochemistry and Pharmacology .
    • Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
    • Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
    • Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .
  • Synthesis of Pyrid-2-one-3-carbonitrile Derivatives

    • Field : Organic Chemistry .
    • Application : A series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids were synthesized .
    • Methods : The compounds were synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively .
    • Results : Pyrid-2-one-3-carbonitrile derivatives are promising compounds for drugs design .
  • Imidazole Containing Compounds

    • Field : Biochemistry and Pharmacology .
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
    • Methods : Various synthetic routes have been developed for imidazole and their derived products .
    • Results : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Indole Derivatives

    • Field : Organic Chemistry .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
    • Results : Derivatives of indole have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

    • Field : Biochemistry .
    • Application : This compound is from Cordyceps bassiana, which is one of Cordyceps species with anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
    • Methods : This compound targets to block AP-1-mediated luciferase activity .
    • Results : It implies it has an anti-inflammatory function .
  • CPBMF65

    • Field : Pharmacology .
    • Application : CPBMF65 is a synthetic human uridine phosphorylase-1 inhibitor .
    • Methods : HepG2 cells were seeded in 96-well plates (2.5×10^4 cells/well) and treated with CPBMF65 (90 µM) .
    • Results : The results of this study are not provided in the source .
  • Xanthine Oxidase Inhibitors

    • Field : Biochemistry .
    • Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
    • Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
    • Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .
  • Antiviral Activity

    • Field : Pharmacology .
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry .
    • Application : Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .
    • Methods : The methods of synthesis are not provided in the source .
    • Results : The results of this study are not provided in the source .
  • Field : Pharmacology .
  • Application : Design, Synthesis and Evaluation of 6-Oxo-1, 6-dihydropyrimidine-2,5 .
  • Methods : The methods of synthesis and evaluation are not provided in the source .
  • Results : The results of this study are not provided in the source .

properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNYEHQYYKGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556367
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

CAS RN

115185-79-0
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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